1H-phosphole
Description
1H-Phosphole is a five-membered heterocyclic compound containing one phosphorus atom in its aromatic ring. It is a fundamental organophosphorus scaffold with unique electronic and structural properties due to the presence of phosphorus, which contributes to its distinct aromaticity and reactivity. The compound was first synthesized and characterized via low-temperature ³¹P NMR spectroscopy, revealing a chemical shift of δ = −50.9 ppm and a coupling constant ¹J(P,H) = 218.2 Hz, consistent with its phosphorus-centered aromaticity . The molecular formula of the parent 1H-phosphole is C₄H₅P (MW: 84.06 g/mol), though derivatives with alkyl, aryl, or heteroatom substituents are widely studied . For example, 1-butyl-3,4-dimethyl-1H-phosphole (C₁₀H₁₇P, MW: 168.22 g/mol) demonstrates how alkylation enhances stability and modulates reactivity .
1H-Phosphole derivatives are critical in materials science and catalysis due to their ability to form coordination complexes and oligomers. For instance, fluorinated 1H-phosphole oligomers (e.g., 6-1H-P, pF-6P) exhibit tunable electronic properties for optoelectronic applications . Theoretical studies further highlight their aromatic character, which is weaker than benzene but stronger than pyrrole due to phosphorus’s lower electronegativity .

Properties
CAS No. |
288-01-7 |
|---|---|
Molecular Formula |
C4H5P |
Molecular Weight |
84.06 g/mol |
IUPAC Name |
1H-phosphole |
InChI |
InChI=1S/C4H5P/c1-2-4-5-3-1/h1-5H |
InChI Key |
DJMUYABFXCIYSC-UHFFFAOYSA-N |
SMILES |
C1=CPC=C1 |
Canonical SMILES |
C1=CPC=C1 |
Other CAS No. |
288-01-7 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
1H-Phosphole serves as a versatile building block for synthesizing more complex phosphole derivatives. Its unique electronic properties make it suitable for applications in organic synthesis and materials science.
- Catalysis : It acts as a catalyst in various reactions, including polymerization and cyclization processes.
- Material Science : Phosphole derivatives are explored for their potential use in organic electronics due to their conductive properties.
Biology
The biological applications of 1H-phosphole are primarily focused on its potential therapeutic effects:
- Antimicrobial Activity : Certain derivatives exhibit significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Anticancer Potential : Research indicates that phosphole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 and A549 cells.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Phosphole A | MCF-7 | 15 | Apoptosis induction |
| Phosphole B | HeLa | 10 | Cell cycle arrest |
| 1H-Phosphole | A549 | 12 | ROS generation |
Medicine
Research is ongoing to evaluate the therapeutic potential of 1H-phosphole derivatives in treating various diseases:
- Neuroprotective Effects : Studies have shown that phosphole compounds can reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases like Alzheimer's.
Comparative Studies
Comparative analyses with similar compounds reveal differences in biological activity based on structural modifications:
| Compound | Antibacterial Activity | Cytotoxicity (MCF-7) | Neuroprotective Effects |
|---|---|---|---|
| 1H-Phosphole | Moderate | High | Significant |
| 1,3-Dimethyl-3-phospholene 1-oxide | Low | Moderate | Minimal |
| 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide | High | Low | Moderate |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of phosphole derivatives for their cytotoxicity against various cancer cell lines. Results indicated enhanced anticancer activity with specific structural modifications.
Case Study 2: Neuroprotection in Animal Models
Research published in Neuroscience Letters evaluated the neuroprotective effects of a phosphole derivative in a mouse model of Alzheimer's disease. The treatment group exhibited reduced amyloid-beta levels and improved cognitive function compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
1H-Phosphole belongs to a family of phosphorus-containing heterocycles. Key analogs include:
Electronic and Geometric Properties
- Aromaticity : 1H-Phosphole exhibits moderate aromaticity (NICS = −5.2) due to delocalization of the phosphorus lone pair into the π-system, weaker than benzene (NICS = −10.2) but stronger than pyrrole (NICS = −3.7) .
- Fluorinated Derivatives: Perfluoro-1H-phosphole oligomers (pF-6P) show reduced HOMO-LUMO gaps compared to non-fluorinated analogs, enhancing their conductivity .
- Oxidized Derivatives : Phosphole oxides (e.g., 1,3-dimethyl-1-oxide) exhibit diminished aromaticity due to electron withdrawal by the P=O group, shifting ³¹P NMR signals upfield (δ = −10 to 0 ppm) .
Key Research Findings
- Theoretical Insights : DFT studies confirm that alkylation at the phosphorus center increases steric bulk but has minimal impact on aromaticity, whereas oxidation disrupts π-delocalization .
- Oligomer Properties: Fluorinated 1H-phosphole oligomers exhibit bathochromic shifts in UV-Vis spectra (λₘₐₓ = 420 nm) compared to non-fluorinated analogs (λₘₐₓ = 380 nm), indicating enhanced conjugation .
Preparation Methods
Cyclization of 1,3-Diynes with Primary Phosphines
The cyclization of 1,3-diynes with primary phosphines represents one of the most widely utilized methods for synthesizing 1H-phospholes. First reported by Märkl in 1967, this approach involves the reaction of a primary phosphine (e.g., phenylphosphine) with a 1,3-diyne under controlled conditions to form a 1,2,5-trisubstituted phosphole . For instance, the synthesis of 2,5-diferrocenyl-1-phenyl-1H-phosphole (3) is achieved by treating phenylphosphine with 1,4-diferrocenylbutadiyne in a benzene/THF solvent mixture (1:1 v/v) at 0°C, followed by gradual warming to room temperature . The reaction proceeds via nucleophilic attack of the deprotonated phosphine on the diyne, leading to cyclization and aromatization (Scheme 1).
Key Reaction Parameters :
-
Solvent : Benzene/THF mixtures (1:1 v/v)
-
Temperature : 0°C to 25°C
-
Base : n-Butyllithium (0.8 equivalents)
This method is highly versatile, accommodating diverse substituents on both the phosphine and diyne components. However, the handling of air-sensitive primary phosphines and the need for anhydrous conditions pose practical challenges.
Ring Expansion/Contraction of Phospholenes
The transformation of partially unsaturated phospholenes into fully aromatic 1H-phospholes via dehydrogenation or ring-contraction reactions offers an alternative synthetic route. For example, 3-phospholenes—phosphorus-containing five-membered rings with one double bond—can undergo dehydrogenation using agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 1H-phospholes . This method is particularly advantageous for introducing electron-withdrawing substituents, which stabilize the aromatic ring system.
Mechanistic Insight :
Dehydrogenation of 3-phospholenes involves the removal of two hydrogen atoms, leading to the formation of a planar, conjugated π-system. The reaction typically requires elevated temperatures (80–120°C) and proceeds in moderate yields (40–65%) .
Zirconium-Mediated Synthesis
Zirconium complexes, such as zirconacyclopentadienes, have been employed to construct 1H-phosphole rings through transmetallation reactions. In this approach, zirconacyclopentadienes—generated from the reaction of alkynes with zirconium(II) chloride—are treated with phosphorus halides (e.g., PCl₃) to form the phosphole ring . The method enables precise control over substitution patterns, as the zirconium intermediate can be selectively functionalized prior to phosphorus insertion.
Representative Example :
-
Substrate : Zirconacyclopentadiene derived from 1,4-diphenylbutadiyne
-
Phosphorus Source : PCl₃
-
Conditions : Tetrahydrofuran (THF), −78°C to room temperature
This strategy is limited by the high cost of zirconium precursors and the sensitivity of intermediates to moisture.
Electrocyclic Ring-Opening of Phospholenes
Thermal or photochemical electrocyclic ring-opening of phospholenes provides access to 1H-phospholes through a pericyclic mechanism. For instance, heating 1-methyl-3,4-dimethylphospholene at 150°C induces a conrotatory ring-opening, yielding 1-methyl-1H-phosphole as the major product . The reaction is highly dependent on the substituents’ electronic and steric profiles, with electron-donating groups favoring aromatization.
Experimental Conditions :
-
Temperature : 150°C (thermal) or UV irradiation (photochemical)
-
Solvent : Toluene or dichloromethane
Comparative Analysis of Preparation Methods
The table below summarizes the advantages, limitations, and optimal use cases for each synthetic approach:
| Method | Key Advantages | Limitations | Optimal Use Case |
|---|---|---|---|
| Cyclization of 1,3-Diynes | High versatility; accommodates diverse substituents | Requires air-sensitive reagents | Synthesis of trisubstituted phospholes |
| Ring Expansion of Phospholenes | Suitable for electron-deficient systems | Moderate yields; harsh conditions | Functionalized phospholes |
| Zirconium-Mediated Synthesis | Precise substitution control | Costly precursors; moisture sensitivity | Symmetrical phospholes |
| Electrocyclic Ring-Opening | Atom-economical; no byproducts | Limited to specific substituents | Lab-scale synthesis |
Q & A
Basic Research Questions
Q. How can the structural properties of 1H-phosphole derivatives be theoretically analyzed?
- Methodological Answer : Density Functional Theory (DFT) is a robust computational approach for analyzing structural properties, aromaticity, and reactivity. For example, studies on 1H-phosphole derivatives use DFT to calculate bond lengths, electron distribution, and reaction pathways. Ensure basis sets (e.g., B3LYP/6-31G*) are validated against experimental data for accuracy. Cross-reference computational results with crystallographic or spectroscopic data to confirm predictions .
Q. What analytical techniques are recommended for detecting phosphorus in 1H-phosphole compounds?
- Methodological Answer : Use colorimetric methods like the Hach TNT 843 or Standard Method 4500-PE for phosphate detection. Validate results statistically (e.g., t-tests for method comparison) and include quality controls such as spike recovery tests. For complex matrices, combine with HPLC using phosphate-buffered mobile phases (e.g., pH 7.6 phosphate buffer with acetonitrile) to enhance specificity .
Q. What are the best practices for preparing phosphate buffers in experiments involving 1H-phosphole?
- Methodological Answer : Prepare phosphate buffers by mixing monobasic and dibasic salts (e.g., K₂HPO₄/KH₂PO₄) in ratios tailored to target pH (see standardized tables for precise volumes). Adjust pH with NaOH or H₃PO₄, and verify using a calibrated pH meter. For stability, use freshly prepared buffers and avoid prolonged storage to prevent microbial growth or precipitation .
Q. What are the critical considerations for sample stability when analyzing 1H-phosphole derivatives?
- Methodological Answer : Orthophosphate samples must be analyzed within 48 hours to prevent degradation. Preserve samples at 4°C in amber glass vials to limit photochemical reactions. For total phosphorus analysis, acidify samples to pH <2 with sulfuric acid and store at 4°C for up to 28 days. Include blank controls to monitor contamination .
Advanced Research Questions
Q. How should researchers handle contradictions in spectroscopic data when characterizing novel 1H-phosphole derivatives?
- Methodological Answer : Cross-validate conflicting data using complementary techniques. For instance, if IR spectra (e.g., P=O stretches) disagree with computational predictions, perform NMR (³¹P) or X-ray crystallography to resolve ambiguities. Re-examine sample purity via HPLC and ensure calibration standards are traceable. Document discrepancies transparently in publications .
Q. What strategies are effective for extrapolating toxicological data from organophosphate classes to 1H-phosphole?
- Methodological Answer : Conduct a limited literature search on organophosphates with similar substituents (e.g., aryl or alkyl groups). Use read-across approaches to infer toxicity, but validate with in vitro assays (e.g., acetylcholinesterase inhibition). Address uncertainties by citing class-specific ADME (absorption, distribution, metabolism, excretion) limitations and prioritizing in silico models (e.g., QSAR) for initial screening .
Q. How can computational models predict the reactivity of 1H-phosphole derivatives in synthetic pathways?
- Methodological Answer : Apply DFT to model reaction intermediates and transition states. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) and compare with analogous phospholes. Use solvent effect models (e.g., PCM) to simulate reaction environments .
Q. What methodologies are recommended for synthesizing and characterizing novel 1H-phosphole oxides?
- Methodological Answer : Optimize synthetic routes (e.g., cycloaddition or phosphorylation) under inert atmospheres to prevent oxidation. Characterize products using ³¹P NMR for phosphorus environment analysis and mass spectrometry for molecular weight confirmation. For structural elucidation, combine XRD with Hirshfeld surface analysis to study intermolecular interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
